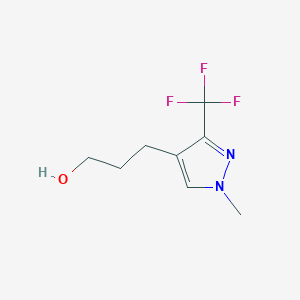
4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound that has been used in the synthesis of various other compounds . It is a derivative of 4-(3-hydroxypropyl)phenol .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene . The reaction is carried out in an acetone solution under a nitrogen atmosphere . Anhydrous potassium carbonate is added to the reaction mixture, which is then stirred at 60°C for 15 minutes .Molecular Structure Analysis
The molecular structure of this compound is characterized by IR, 1H NMR, 13C NMR, UV–Vis, mass spectroscopies, and elemental analysis . The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The trifluoromethyl group (-CF3) is attached to one of the nitrogen atoms in the ring .Chemical Reactions Analysis
The compound has been used in the synthesis of peripherally tetra-substituted phthalocyanines . These phthalocyanines have been synthesized by reacting the compound with 4-nitrophthalonitrile . The resulting phthalocyanines have been characterized by various spectroscopic techniques .科学的研究の応用
Chemical Synthesis and Reactions
Pyrazole derivatives, including compounds similar to 4-(3-Hydroxypropyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, have been studied for their chemical reactivity and applications in synthesis. For instance, reactions of highly electrophilic polyfluoro unsaturated compounds with pyrazole derivatives have led to hydroxyalkylation at the C4 atom, producing products that can undergo further chemical transformations, such as dehydration and reaction with nucleophiles to form various heterocyclic compounds (Golubev et al., 1992).
Antimicrobial and Antioxidant Properties
New series of pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds, including those with a trifluoromethyl group, have shown a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. This suggests their potential as therapeutic agents or preservatives (Bhat et al., 2016).
Antihyperglycemic Agents
In the context of diabetes research, certain pyrazole derivatives have demonstrated significant antihyperglycemic effects in animal models. These compounds, especially those substituted at the C4 with a benzyl group and a trifluoromethyl group at C5, have shown to reduce plasma glucose levels and are considered as a new class of antihyperglycemic agents. Their mechanism of action is distinct from traditional drugs, offering a novel approach to managing diabetes (Kees et al., 1996).
Catalysis and Green Chemistry
Pyrazole derivatives have also found applications in catalysis and green chemistry. For example, amino-functionalized ionic liquids, which can include pyrazole structures, have been used as catalytically active solvents for the synthesis of heterocyclic compounds under environmentally friendly conditions. This highlights the role of pyrazole derivatives in promoting more sustainable chemical processes (Peng & Song, 2007).
Tautomerism and Structural Analysis
The study of tautomerism in pyrazole derivatives, including those related to curcuminoids, provides insights into their chemical behavior and potential biological activities. Understanding the tautomerism and hydrogen bonding patterns in these compounds can aid in the design of more effective therapeutic agents (Cornago et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling . If swallowed, it is advised to call a poison center or doctor .
作用機序
Target of Action
Compounds with similar structures have been used in the design of biologically active compounds, including those with antiviral and antitumor activities .
Mode of Action
It’s worth noting that compounds with similar structures have shown to interact with important amino acid residues . This interaction could potentially lead to changes in the function of the target proteins, thereby exerting their biological effects.
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, including those related to the production of bulk chemicals .
Pharmacokinetics
The compound’s solubility in organic solvents could potentially influence its bioavailability .
Result of Action
Compounds with similar structures have been shown to have potential applications in various fields, including electrochemical technologies .
Action Environment
The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors. For instance, its solubility in organic solvents could affect its distribution in the environment . Additionally, its stability could be influenced by factors such as temperature and pH.
特性
IUPAC Name |
3-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-13-5-6(3-2-4-14)7(12-13)8(9,10)11/h5,14H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZBBZLPNLGBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Furan-2-yl)-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755671.png)
![N-[2-(2,5-Dihydropyrrol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2755672.png)
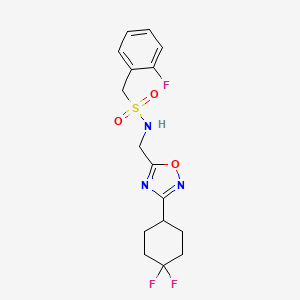
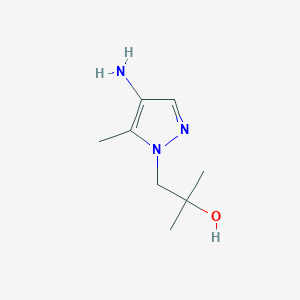

![[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride](/img/structure/B2755680.png)

![1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2755682.png)
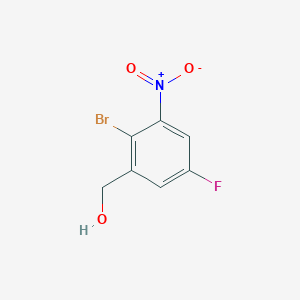
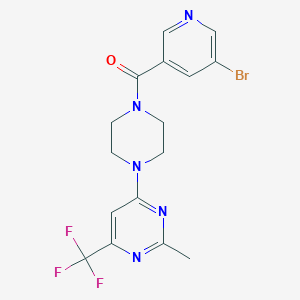

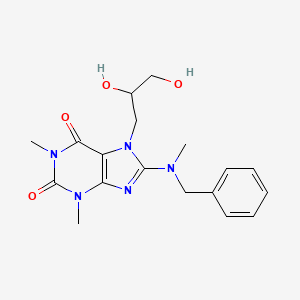
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2755689.png)
![3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2755691.png)
